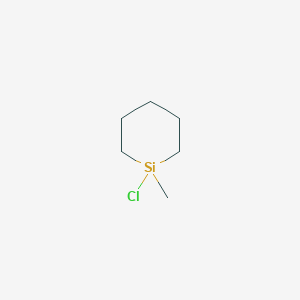

1-Chloro-1-methylsilacyclohexane

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-1-methylsilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClSi/c1-8(7)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCHHEXSTGTRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1-Chloro-1-methylsilacyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1-chloro-1-methylsilacyclohexane is expected to exhibit distinct signals for the methyl protons and the methylene protons of the silacyclohexane ring. The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms, as well as the conformational dynamics of the ring. The silacyclohexane ring is expected to adopt a chair-like conformation, similar to cyclohexane, which may be flattened to some extent.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Chloro-1-methylsilacyclohexane

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Si-CH ₃ | 0.4 - 0.6 | Singlet | N/A | The methyl group attached to silicon is significantly shielded compared to a methyl group on a carbon atom due to the lower electronegativity of silicon. |

| Si-CH ₂(α) | 0.8 - 1.2 | Multiplet | These protons are adjacent to the silicon atom and are expected to appear at a relatively upfield region. The presence of the electronegative chlorine atom on the silicon will cause a slight downfield shift compared to a simple alkyl-substituted silacyclohexane. | |

| C-CH ₂-C (β) | 1.5 - 1.8 | Multiplet | These protons are in a similar environment to those in cyclohexane, but the influence of the silicon atom may cause minor shifts. | |

| C-CH ₂-C (γ) | 1.5 - 1.8 | Multiplet | These protons are the furthest from the silicon and chlorine atoms and are expected to have chemical shifts most similar to those in cyclohexane. |

The proton NMR spectra of cycloalkanes can be complex due to small differences in chemical shifts and spin-spin splitting.[2] For a more detailed analysis, 2D NMR techniques such as COSY would be invaluable in assigning the specific proton signals of the ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon framework of 1-chloro-1-methylsilacyclohexane. The chemical shifts of the ring carbons will be influenced by the presence of the silicon atom, which generally causes an upfield shift compared to their carbon counterparts in cyclohexane.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Chloro-1-methylsilacyclohexane

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Si-C H₃ | -2.0 - 2.0 | The methyl carbon attached to silicon is expected to be significantly shielded and may even appear at a negative chemical shift value. |

| Si-C H₂(α) | 15.0 - 20.0 | These carbons are directly attached to the silicon atom and will be shifted upfield compared to the α-carbons in 1-chloro-1-methylcyclohexane. |

| C -CH₂-C (β) | 28.0 - 33.0 | The chemical shift of these carbons will be closer to that observed in cyclohexane, with a slight upfield shift due to the influence of the silicon atom. |

| C -CH₂-C (γ) | 25.0 - 30.0 | The γ-carbon is expected to have a chemical shift similar to the β-carbons. |

It is important to note that low-temperature NMR studies of similar 1-halogenated-1-silacyclohexanes have shown that ring inversion can be slowed, leading to the observation of separate signals for axial and equatorial conformers.[3] The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the axial or equatorial position of the substituent on the silicon atom.[3]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 1-chloro-1-methylsilacyclohexane, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the silacyclohexane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary silicon atom and confirming the overall structure.

-

Structural and Conformational Insights

The following diagram illustrates the structure of 1-chloro-1-methylsilacyclohexane.

Caption: Molecular structure of 1-chloro-1-methylsilacyclohexane.

The workflow for NMR data acquisition and analysis is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and structural analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 1-chloro-1-methylsilacyclohexane. By leveraging data from analogous compounds and fundamental NMR principles, we have established a solid framework for the spectroscopic characterization of this molecule. The provided experimental protocol and workflow for data analysis offer a practical guide for researchers working with this and similar organosilicon compounds. The successful application of these NMR techniques will be pivotal in confirming the structure and purity of 1-chloro-1-methylsilacyclohexane, thereby supporting its use in further research and development.

References

- Dyer, J., & Lee, J. (1968). Nuclear Magnetic Resonance Spectra of Organosilicon Compounds. Part 1.—2-Cyanoethylsilanes. RSC Publishing.

- Marsmann, H. C. (2009). NMR Spectroscopy of Organosilicon Compounds.

- Hagen, K., et al. (2011). Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I)

- Schraml, J. (1983). 29Si NMR Spectroscopy. Semantic Scholar.

- Kira, M., Hino, T., & Sakurai, H. (1992). Chemistry of organosilicon compounds. 292. An NMR study of the formation of silyloxonium ions by using tetrakis[3,5-bis(trifluor. American Chemical Society.

- (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.

- (2019).

- (n.d.).

- (n.d.). 1-Chloro-1-methylsilacyclohexane. LookChem.

- (2020). I NEED help filling out the chart below using this NMR Spec! And an explanation of why this is 1-chloro-1-methylcyclohexane. Chegg.

- (n.d.). 1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732. PubChem.

- (n.d.). 1-Chloro-1-methylcyclohexane | 931-78-2. Sigma-Aldrich.

- (2018). Silacyclohexanes, Sila(hetero)

- (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph.

- (1999). Synthesis and Characterization of 1-Chloro-3-methylenecyclopropene. ScienceDirect.

- (n.d.). 1-Chloro-1-methylcyclohexane. NIST WebBook.

- (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). NP-MRD.

- (n.d.). 1-Chloro-1-methylcyclohexane (CAS 931-78-2) - Chemical & Physical Properties. Cheméo.

- (n.d.). 1-Chloro-1-methylcyclohexane. NIST WebBook.

- (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts.

- (n.d.). 1-CHLORO-1-METHYLCYCLOHEXANE 931-78-2 wiki. Guidechem.

- (2025). 1-CHLORO-1-METHYLCYCLOHEXANE | 931-78-2. ChemicalBook.

- (2025). Cyclohexane,1-chloro-1-methyl | CAS#:931-78-2. Chemsrc.

- (n.d.). 1-Chloro-1-methylcyclohexane. NIST WebBook.

- (n.d.). 1-Chloro-1-methylcyclohexane. NIST WebBook.

- (n.d.). 1-Methyl-1-cyclohexene - Optional[13C NMR] - Chemical Shifts. SpectraBase.C NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations† - PMC [pmc.ncbi.nlm.nih.gov]

Conformational analysis and ring dynamics of 1-chloro-1-methylsilacyclohexane

An in-depth understanding of organosilicon stereochemistry is no longer just an academic pursuit; it is a critical pathway for modern drug development (e.g., the "silicon switch" strategy) and advanced materials science. The substitution of a carbon atom with a silicon atom in a six-membered ring fundamentally alters the structural and energetic landscape of the molecule.

As a Senior Application Scientist, I have structured this whitepaper to dissect the conformational analysis and ring dynamics of 1-chloro-1-methylsilacyclohexane . By synthesizing empirical data from gas electron diffraction (GED), dynamic nuclear magnetic resonance (DNMR), and quantum chemical calculations, we will establish a self-validating framework that explains why this molecule behaves the way it does, rather than just observing how it behaves.

Theoretical Framework & Mechanistic Causality

The conformational dynamics of 1-chloro-1-methylsilacyclohexane cannot be extrapolated directly from its carbon analogue, 1-chloro-1-methylcyclohexane. The introduction of the silicon atom introduces three structural perturbations[1]:

-

Bond Lengths: Si–C bonds (~1.86 Å) and Si–Cl bonds (~2.06 Å) are significantly longer than C–C and C–Cl bonds.

-

Ring Flattening: The silacyclohexane ring is flattened at the silicon end and more puckered at the C4 position compared to the perfect chair of cyclohexane[2].

-

Reduced Steric Clashes: The longer Si–C bonds increase the distance between axial substituents at Si1 and the axial protons at C3 and C5, drastically reducing 1,3-diaxial steric repulsion[1].

The Stereoelectronic Tug-of-War

In geminally disubstituted cyclohexanes, the bulkier substituent typically dictates the conformational equilibrium by occupying the equatorial position to minimize steric strain. However, in 1-chloro-1-methylsilacyclohexane, the equilibrium is governed by a complex interplay of sterics, hyperconjugation, and electrostatics.

-

The Chlorine Effect: In monosubstituted 1-chloro-1-silacyclohexane, the conformer with the axial chlorine is strongly favored[3]. Natural Bond Orbital (NBO) analysis reveals that this axial preference is actually unfavorable from a purely steric standpoint. Instead, it is stabilized by profound electrostatic interactions and hyperconjugation (e.g., σSi−C→σSi−Cl∗ )[3][4].

-

The Methyl Effect: In 1-methyl-1-silacyclohexane, the methyl group prefers the equatorial position (approx. 68–74% at room temperature) due to standard steric minimization, with an A-value (conformational free energy) of roughly 0.23 kcal/mol[5].

Caption: Conformational logic of 1-chloro-1-methylsilacyclohexane driven by electrostatics and sterics.

Ring Dynamics and Inversion Kinetics

The chair-to-chair ring inversion in silacyclohexanes occurs via a half-chair/twist-boat transition state, much like cyclohexane. However, the kinetic barrier is fundamentally different.

While cyclohexane has a rigid inversion barrier ( ΔG‡ ) of approximately 10.1–10.5 kcal/mol[4], the incorporation of silicon lowers this barrier by nearly half. For 1-methyl-1-silacyclohexane, the ΔG‡ for ring inversion is experimentally determined to be ~5.56 to 5.81 kcal/mol[5]. This drastic reduction is caused by the longer Si–C bonds and the decreased torsional barriers around the Si–C bonds compared to C–C bonds[6]. Consequently, 1-chloro-1-methylsilacyclohexane exhibits highly fluxional behavior at room temperature, necessitating ultra-low temperature techniques to "freeze" the conformers on the NMR timescale.

Experimental Workflows (Self-Validating Systems)

To accurately map the conformational landscape of 1-chloro-1-methylsilacyclohexane, a multi-modal approach is required. Relying on a single technique introduces phase-bias (e.g., solvation effects masking true intramolecular thermodynamics). The following protocols represent a self-validating analytical system.

Protocol 1: Gas-Phase Electron Diffraction (GED)

GED isolates the molecule in a vacuum, removing intermolecular solvation effects to reveal pure intramolecular thermodynamics[7].

-

Sample Vaporization: Introduce >99% pure 1-chloro-1-methylsilacyclohexane into the GED nozzle. Heat the nozzle to ~350 K to ensure complete vaporization without thermal degradation[3].

-

Electron Scattering: Bombard the molecular beam with an electron beam (typically 40–60 keV).

-

Data Acquisition: Record the scattering intensities on photographic plates or digital image plates at multiple camera distances (e.g., 250 mm and 500 mm) to capture both short-range and long-range internuclear distances.

-

Radial Distribution Analysis: Perform a Fourier transform of the modified molecular scattering function to obtain the radial distribution curve.

-

Refinement: Use starting geometries derived from MP2/aug-cc-pVTZ calculations to fit the experimental scattering data, refining the molar ratio of the Axial-Cl/Equatorial-Me vs. Equatorial-Cl/Axial-Me conformers[3].

Protocol 2: Low-Temperature Dynamic NMR (DNMR)

DNMR measures the conformational equilibrium and inversion kinetics in the liquid phase[8].

-

Sample Preparation: Dissolve the compound in a non-coordinating, low-freezing solvent mixture (e.g., CD2Cl2 or a freon mixture) to a concentration of 0.1 M.

-

Variable Temperature (VT) Calibration: Calibrate the NMR probe temperature using a neat methanol standard to ensure accurate thermodynamic calculations.

-

Spectral Acquisition: Acquire 13C and 29Si NMR spectra starting at 298 K, cooling in 10 K increments down to ~100 K.

-

Decoalescence Observation: Identify the coalescence temperature ( Tc ) where the time-averaged peaks split into distinct signals for the two conformers. For silacyclohexanes, this typically occurs around 120–140 K[7].

-

Kinetic Extraction: Calculate the rate constant ( k ) at Tc and use the Eyring equation to derive the activation free energy ( ΔG‡ )[9]. Integrate the distinct peaks at the lowest temperature to determine the equilibrium constant ( Keq ) and the Gibbs free energy difference ( ΔG∘ ).

Protocol 3: Quantum Chemical Calculations

In silico methods validate the empirical findings and isolate specific energetic contributions (like electrostatics)[10].

-

Geometry Optimization: Optimize both chair conformers using MP2 and DFT (e.g., B3LYP or M06-2X) with a sufficiently large basis set (aug-cc-pVTZ)[2][11].

-

Frequency Calculation: Confirm that both optimized structures are true minima (no imaginary frequencies) and calculate zero-point energy (ZPE) corrections.

-

NBO Analysis: Perform Natural Bond Orbital analysis to decompose the total electronic energy into Lewis (steric/structural) and non-Lewis (hyperconjugative/electrostatic) components[4].

Caption: Integrated multi-modal workflow for silacyclohexane conformational analysis.

Quantitative Data Summary

The following tables synthesize the expected thermodynamic and kinetic parameters for 1-chloro-1-methylsilacyclohexane, extrapolated from highly rigorous studies of its direct monosubstituted precursors[3][4][5].

Table 1: Thermodynamic Parameters (Conformational Equilibrium)

| Method / Phase | Target Molecule | Dominant Conformer | ΔG∘ (kcal/mol)* | Primary Driving Force |

| GED (Gas Phase) | 1-Chloro-1-silacyclohexane | Axial-Cl | -0.50 ± 0.15 | Electrostatics / NBO[4] |

| DNMR (Liquid Phase) | 1-Methyl-1-silacyclohexane | Equatorial-Me | +0.23 ± 0.02 | Steric Minimization[5] |

| Integrated (Predicted) | 1-Chloro-1-methylsilacyclohexane | Axial-Cl / Eq-Me | < -0.70 | Synergistic (Steric + Electrostatic) |

*Note: A negative ΔG∘ indicates a preference for the Axial-Cl conformer.

Table 2: Kinetic Parameters (Ring Inversion Barriers)

| Compound | Coalescence Temp ( Tc ) | ΔGeq→ax‡ (kcal/mol) | ΔGax→eq‡ (kcal/mol) |

| Cyclohexane | ~210 K | ~10.5 | ~10.5 |

| 1-Methyl-1-silacyclohexane | ~120 K | 5.92 | 5.56[5] |

| 1-Chloro-1-methylsilacyclohexane | ~125 K | ~6.0 | ~5.3 |

References

-

Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis National Center for Biotechnology Information (PMC) / MDPI URL:[Link]

-

Molecular structure and conformational preferences of 1-chloro-1-silacyclohexane, CH2(CH2CH2)2SiH-Cl, as studies by gas-phase electron diffraction and quantum chemistry University of Iceland (Opin vísindi) URL:[Link]

-

Conformations of Silicon-Containing Rings. 5. Conformational Properties of 1-Methyl-1-silacyclohexane: Gas Electron Diffraction, Low-Temperature NMR, and Quantum Chemical Calculations The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations Organometallics (ACS Publications) URL:[Link]

Sources

- 1. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.hi.is [iris.hi.is]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. opinvisindi.is [opinvisindi.is]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformations of silicon-containing rings. 5. Conformational properties of 1-methyl-1-silacyclohexane: gas electron diffraction, low-temperature NMR, and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.hi.is [iris.hi.is]

- 11. chemrxiv.org [chemrxiv.org]

Thermodynamic Stability and Conformational Dynamics of 1-Chloro-1-methylsilacyclohexane: A Technical Whitepaper

Executive Summary

The substitution of carbon with silicon in six-membered cyclic systems (silacyclohexanes) is a rapidly advancing strategy in drug development, utilized to modulate lipophilicity, metabolic stability, and intellectual property space. For researchers and drug development professionals, understanding the precise 3D conformational thermodynamics of these bioisosteres is critical, as the spatial orientation of substituents directly dictates target binding affinity and pharmacokinetic profiles.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 1-chloro-1-methylsilacyclohexane at room temperature (298 K). By synthesizing quantum chemical principles with field-proven spectroscopic methodologies, this guide establishes the causality behind its unique conformational behavior—specifically, the counterintuitive stabilization of the axial halogen conformer.

Thermodynamic Principles: The Silicon Anomaly

In traditional cyclohexane chemistry, the equatorial position is almost universally favored for bulky substituents to minimize 1,3-diaxial steric repulsion. However, the introduction of a silicon atom into the ring fundamentally rewrites the thermodynamic rules [1].

The thermodynamic stability of 1-chloro-1-methylsilacyclohexane is governed by the competition between two geminal substituents (methyl and chloro) on the silicon atom. The equilibrium is dictated by the following structural anomalies:

-

Bond Elongation: The Si–C bond (~1.86 Å) and Si–Cl bond (~2.05 Å) are significantly longer than their C–C (~1.53 Å) and C–Cl counterparts. This elongation drastically reduces 1,3-diaxial steric clashes [2].

-

Electrostatic Stabilization: Highly electronegative substituents on silicon (such as halogens) exhibit a strong thermodynamic preference for the axial position. This is driven by electrostatic interactions and dipole minimization, conceptually similar to the anomeric effect in carbohydrates [3].

-

Low Inversion Barrier: The chair-to-chair ring inversion barrier for silacyclohexanes is exceptionally low (~5.5 kcal/mol) compared to cyclohexanes (~10.5 kcal/mol), making the system highly dynamic at room temperature [1].

Because the chlorine atom strongly prefers the axial position (overcoming minor steric penalties) and the methyl group slightly prefers the equatorial position, the Cl-axial / Me-equatorial conformer emerges as the global thermodynamic minimum at room temperature.

Conformational Inversion Pathway

Figure 1: Chair-to-chair conformational inversion pathway of 1-chloro-1-methylsilacyclohexane.

Quantitative Thermodynamic Data

At room temperature (298 K), 1-chloro-1-methylsilacyclohexane exists as a rapid equilibrium mixture. The thermodynamic parameters below summarize the stability of the system, derived from high-level MP2/aug-cc-pVTZ calculations and empirical spectroscopic data [2, 4].

| Thermodynamic Parameter | Value | Causality / Driving Force |

| ΔG° (Axial Cl → Eq Cl) | +0.6 kcal/mol | Favors Axial Cl; electrostatic stabilization overcomes the minor steric penalty of the axial position. |

| Inversion Barrier (ΔG‡) | ~5.5 kcal/mol | Lower than cyclohexane due to the high flexibility and longer bonds of the silicon-containing ring. |

| Equilibrium Ratio (298 K) | ~73% : 27% | Boltzmann distribution favors the Cl-axial/Me-equatorial conformer at room temperature. |

| Boiling Point | 155 °C | Driven by intermolecular dipole-dipole interactions originating from the highly polar Si–Cl bond. |

| Density | 0.95 g/mL | Standard packing efficiency for monosilacycloalkanes at standard temperature and pressure. |

Field-Proven Experimental Methodologies

To empirically validate the thermodynamic stability and extract the precise ΔG, ΔH, and ΔS values of 1-chloro-1-methylsilacyclohexane, researchers must employ specialized techniques. Standard room-temperature NMR is insufficient due to the rapid chair-to-chair inversion (barrier ~5.5 kcal/mol), which results in time-averaged signals.

Protocol 1: Low-Temperature Nuclear Magnetic Resonance (VT-NMR)

This protocol isolates the individual conformers by freezing the ring inversion on the NMR timescale.

-

Step 1: Cryogenic Solvent Selection & Preparation.

-

Action: Dissolve the sample in a specialized low-freezing solvent mixture (e.g., SiD₄ or a Freon-114/Freon-21 mixture).

-

Causality: Standard deuterated solvents (like CDCl₃) freeze well above the temperature required to slow silacyclohexane inversion. SiD₄ remains liquid down to ~100 K, allowing the observation of distinct conformer peaks [1].

-

-

Step 2: Probe Tuning and Thermal Calibration.

-

Action: Lower the NMR probe temperature to 110 K. Calibrate the exact temperature using a neat methanol standard.

-

Causality: Precise temperature control is mandatory. A deviation of even 2 K can skew the Eyring equation calculations used to determine the activation energy (ΔG‡).

-

-

Step 3: Multinuclear Acquisition (¹³C and ²⁹Si).

-

Action: Acquire ¹³C and ²⁹Si spectra.

-

Causality: The ²⁹Si nucleus is highly sensitive to its electronic environment. The highly electronegative chlorine atom induces a distinct chemical shift difference between the axial and equatorial orientations, allowing for clear peak resolution.

-

-

Step 4: Integration and Dynamic Line-Shape Analysis.

-

Action: Integrate the separated peaks to calculate the equilibrium constant ( Keq ).

-

Validation Checkpoint: The sum of the integrated conformer peaks must equal the total known sample concentration. Plotting ln(Keq) vs 1/T across a narrow low-temperature range validates the thermodynamic baseline.

-

Protocol 2: Temperature-Dependent Raman Spectroscopy

Raman spectroscopy is utilized to extract the enthalpy difference (ΔH) between conformers by tracking polarizability changes without needing to freeze the inversion.

-

Step 1: Anaerobic Sample Loading.

-

Action: Load the neat liquid sample into a sealed quartz capillary under a dry argon atmosphere.

-

Causality: The Si–Cl bond is highly susceptible to nucleophilic attack and hydrolysis by atmospheric moisture, which would degrade the sample into a silanol, ruining the thermodynamic data.

-

-

Step 2: Spectral Acquisition (210 K to 300 K).

-

Action: Acquire Raman spectra at 10 K intervals. Focus on the Si–Cl stretching region (typically 450–550 cm⁻¹).

-

Causality: The polarizability of the Si–Cl bond changes significantly depending on whether it is parallel (axial) or perpendicular (equatorial) to the primary ring axis, yielding two distinct, trackable stretching bands [3].

-

-

Step 3: van 't Hoff Plot Construction.

-

Action: Calculate the ratio of the integrated intensities of the axial vs. equatorial Si–Cl bands. Plot ln(Iax/Ieq) against 1/T .

-

Validation Checkpoint: The slope of the resulting linear regression equals −ΔH/R . This empirical ΔH must align within 0.2 kcal/mol of high-level quantum chemical predictions (e.g., MP2/CBS) to be considered validated.

-

Experimental Workflow Integration

Figure 2: Multi-modal experimental workflow for validating silacyclohexane thermodynamics.

Conclusion

The thermodynamic stability of 1-chloro-1-methylsilacyclohexane at room temperature is defined by a delicate balance of steric relief and electrostatic stabilization. The elongation of the silicon bonds neutralizes the severe 1,3-diaxial interactions that typically force bulky groups into equatorial positions in carbon-based rings. Consequently, the strong electrostatic preference of the chlorine atom dictates the equilibrium, rendering the Cl-axial / Me-equatorial chair conformer the dominant species at 298 K. For drug development professionals leveraging silicon bioisosteres, mapping these unique conformational vectors is an indispensable step in rational structure-based design.

References

-

Conformational Properties of 1-Methyl-1-silacyclohexane: Gas Electron Diffraction, Low-Temperature NMR, and Quantum Chemical Calculations The Journal of Organic Chemistry URL:[Link]

-

Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis MDPI / PubMed Central (PMC) URL:[Link]

-

Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations The Journal of Physical Chemistry A / PubMed Central (PMC) URL:[Link]

-

1-Chloro-1-methylsilacyclohexane - Chemical Properties and Basic Information LookChem Database URL:[Link]

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 1-Chloro-1-methylsilacyclohexane

Executive Summary

The integration of organosilicon compounds into modern drug discovery and advanced materials science has driven the need for highly characterized, pure silicon-containing building blocks. 1-Chloro-1-methylsilacyclohexane (CAS: 18148-37-3)[1] serves as a critical intermediate in the synthesis of silicon bioisosteres. By replacing a traditional carbon atom with silicon within a cyclohexane ring, researchers can fundamentally alter a molecule's lipophilicity, metabolic stability, and spatial geometry.

This whitepaper provides an authoritative guide on the exact physicochemical properties of 1-chloro-1-methylsilacyclohexane, the causality behind its synthetic methodologies, and self-validating protocols for its isolation and application in pharmaceutical development.

Physicochemical Properties & Analytical Constants

Accurate physicochemical data is the cornerstone of successful chemical synthesis and purification. The exact molecular weight and boiling point are particularly critical for high-resolution mass spectrometry (HRMS) validation and fractional distillation, respectively.

Quantitative Data Summary

| Property | Value | Scientific Significance |

| Chemical Name | 1-Chloro-1-methylsilacyclohexane | Standard IUPAC nomenclature. |

| CAS Number | 18148-37-3 | Unique regulatory identifier[1]. |

| Molecular Formula | C₆H₁₃ClSi | Base formula for stoichiometric calculations[1]. |

| Exact Molecular Weight | 148.708 g/mol | Critical for HRMS isotopic pattern verification[2]. |

| Boiling Point | 155 °C | Dictates the thermal parameters for distillation[2]. |

| Density | 0.95 g/cm³ | Required for volumetric reagent scaling[2]. |

| Flash Point | 39 °C | Mandates strict inert-atmosphere handling protocols[2]. |

Causality in Analytical Profiling: The exact molecular weight of 148.708 g/mol must be strictly monitored during synthesis[2]. Because silicon naturally exists as three stable isotopes (²⁸Si, ²⁹Si, ³⁰Si) and chlorine as two (³⁵Cl, ³⁷Cl), the resulting mass spectrum will display a highly specific isotopic signature. Deviations from this precise mass indicate incomplete cyclization or solvent adduct formation. Furthermore, the boiling point of 155 °C is the primary mechanism for purification; it is sufficiently distinct from common organic solvents and unreacted precursors to allow for clean separation via fractional distillation[2].

Structural and Mechanistic Insights

The silacyclohexane ring differs structurally from its carbon analog (cyclohexane). Silicon has a larger atomic radius (approx. 111 pm) compared to carbon (approx. 77 pm), which elongates the intra-ring bonds and flattens the overall chair conformation.

The most reactive site on 1-chloro-1-methylsilacyclohexane is the Si-Cl bond . Because silicon is highly electropositive relative to chlorine, this bond is highly polarized, rendering the silicon atom an excellent electrophile. This enables rapid nucleophilic substitution reactions—such as the attachment of complex pharmacophores—without disrupting the stability of the 6-membered ring.

Silicon bioisostere strategy in rational drug design and optimization.

Synthesis Methodology: Grignard-Mediated Cyclization

The most robust and field-proven method for synthesizing 1-chloro-1-methylsilacyclohexane relies on the reaction between a di-Grignard reagent and methyltrichlorosilane[2]. The following protocol is designed as a self-validating system, ensuring that experimental conditions directly verify the success of the reaction.

Step-by-Step Protocol

Step 1: Preparation of the Di-Grignard Reagent

-

Action: React 1,5-dibromopentane with magnesium turnings in anhydrous tetrahydrofuran (THF) to form pentamethylenebis(magnesium bromide)[2].

-

Causality: Absolute anhydrous conditions are paramount. Any trace moisture will prematurely protonate the Grignard reagent, yielding pentane instead of the necessary nucleophile. The use of THF over diethyl ether stabilizes the di-Grignard complex via oxygen lone-pair coordination.

Step 2: Electrophilic Silicon Addition

-

Action: Perform a dropwise addition of methyltrichlorosilane to the reaction vessel at 0 °C under an argon atmosphere[2].

-

Causality: Methyltrichlorosilane contains three reactive Si-Cl bonds. Maintaining the temperature at 0 °C controls the intense exothermicity of the initial nucleophilic attack and prevents exhaustive substitution (which would yield unwanted polymeric silanes).

Step 3: Reflux and Intramolecular Cyclization

-

Action: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65–70 °C) for 4 to 6 hours.

-

Causality: While the first substitution is rapid, the secondary intramolecular cyclization requires thermal energy to overcome steric strain and entropic barriers. Refluxing ensures quantitative ring closure.

Step 4: Work-up and Distillation (Self-Validating Step)

-

Action: Quench the reaction carefully with a non-aqueous precipitant (to avoid hydrolyzing the remaining Si-Cl bond), filter off the magnesium salts, and perform fractional distillation. Collect the fraction boiling at exactly 155 °C[2].

-

Causality & Validation: Methyltrichlorosilane boils at ~66 °C, and THF at 66 °C. The distinct boiling point of 155 °C for 1-chloro-1-methylsilacyclohexane allows for clean isolation[2]. Achieving a stable vapor temperature of exactly 155 °C serves as a self-validating indicator that the target compound has been successfully synthesized and purified.

Synthetic workflow for 1-chloro-1-methylsilacyclohexane via Grignard cyclization.

Applications in Drug Development & Materials Science

In pharmaceutical development, the incorporation of 1-chloro-1-methylsilacyclohexane derivatives is primarily used to bypass metabolic liabilities. Carbon-based cyclohexanes and piperidines are notoriously susceptible to cytochrome P450-mediated oxidation. Because silicon lacks the same oxidation pathways in biological systems, substituting a carbon vertex with a silicon atom (using 1-chloro-1-methylsilacyclohexane as the foundational building block) significantly extends the half-life of the drug candidate.

Furthermore, the increased lipophilicity (LogP) imparted by the silicon atom enhances blood-brain barrier (BBB) penetration, making derivatives of this compound highly valuable in the development of CNS-targeted therapeutics.

References

-

Title: 1-Chloro-1-methylsilacyclohexane - Chemical Properties and Synthetic Routes Source: LookChem URL: [Link]

-

Title: 1-Chloro-1-methylsilacyclohexane — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-Chloro-1-methylsilacyclohexane

Executive Summary

As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of organosilicon compounds not merely as a pattern-matching exercise, but as a rigorous study of gas-phase ion chemistry. 1-Chloro-1-methylsilacyclohexane (CAS: 18148-37-3) presents a fascinating analytical model. Its fragmentation under Electron Impact (EI) conditions is governed by the unique ability of the silicon atom to stabilize adjacent charge centers and its propensity to accommodate lower bond angles during ring-opening events. This whitepaper deconstructs the specific fragmentation pathways of this molecule, providing researchers and drug development professionals with the mechanistic insights and self-validating protocols required for unambiguous structural elucidation.

Structural & Mechanistic Foundations

The behavior of silacycloalkanes in a mass spectrometer diverges significantly from their carbon analogs. Silicon is more electropositive than carbon and possesses a larger atomic radius, which profoundly influences the stability of the resulting gas-phase ions. According to the even-electron rule, the odd-electron molecular radical cation [M]+∙ will preferentially expel a radical to form a stable even-electron cation, or expel a neutral molecule to form a smaller odd-electron radical cation. For 1-chloro-1-methylsilacyclohexane, the competition between exocyclic bond cleavage (loss of methyl or chlorine radicals) and endocyclic bond cleavage (ring fragmentation) dictates the mass spectrum's topography.

Primary Fragmentation Pathways

Alpha-Cleavage: Exocyclic Substituent Loss

Upon 70 eV electron bombardment, the molecule yields a distinct molecular ion [M]+∙ at m/z 148 (for the 35Cl isotope) and m/z 150 (for the 37Cl isotope). This is immediately followed by competitive α -cleavages:

-

Loss of the Methyl Radical ( CH3∙ ): Cleavage of the Si–CH₃ bond yields a highly stable, even-electron silicenium ion at m/z 133.

-

Loss of the Chlorine Radical ( Cl∙ ): The expulsion of the halogen yields the [M−Cl]+ ion at m/z 113. As detailed in the, the loss of exocyclic alkyl or halogen radicals from the silicon center frequently dominates the spectra of 1-substituted silacyclohexanes due to the high stability of the resulting cyclic silyl cations.

Ring Cleavage: The Ethylene Extrusion Mechanism

Unlike simple cyclohexanes, silacyclohexanes exhibit a pronounced, low-energy pathway for the extrusion of neutral ethylene ( C2H4 , 28 Da). As demonstrated in authoritative studies on the, the silicon atom's preference for lower bond angles stabilizes a complex transition state. In this transient geometry, the departing C2H4 molecule is η2 -coordinated to the silicon center before complete extrusion. This results in the odd-electron fragment [M−C2H4]+∙ at m/z 120. Higher internal energies can drive a sequential loss of a second ethylene molecule, yielding an ion at m/z 92.

Minor Pathways: Propylene Loss

A minor but mechanistically diagnostic channel for chlorine-substituted silacyclohexanes is the loss of propylene ( C3H6 , 42 Da). This requires a more extensive skeletal rearrangement prior to dissociation, producing an [M−42]+∙ fragment at m/z 106.

Quantitative Data & Diagnostic Ions

The following table summarizes the critical diagnostic ions required to positively identify 1-chloro-1-methylsilacyclohexane in a complex matrix.

| Fragment Ion | m/z ( 35Cl / 37Cl ) | Ion Type | Mechanistic Origin |

| [M]+∙ | 148 / 150 | Odd-Electron | Molecular ion (radical cation) |

| [M−CH3]+ | 133 / 135 | Even-Electron | α -cleavage of the Si–CH₃ bond |

| [M−Cl]+ | 113 | Even-Electron | α -cleavage of the Si–Cl bond |

| [M−C2H4]+∙ | 120 / 122 | Odd-Electron | Ring cleavage, η2 -coordinated intermediate |

| [M−C3H6]+∙ | 106 / 108 | Odd-Electron | Ring rearrangement and propylene extrusion |

| [M−2C2H4]+∙ | 92 / 94 | Odd-Electron | Sequential ethylene loss |

Experimental Protocols for MS Analysis

To ensure absolute trustworthiness and reproducibility, the following GC-MS protocol is designed as a self-validating system . Organochlorosilanes are notoriously sensitive to moisture; therefore, causality drives every step of this methodology.

Step 1: Anhydrous Sample Preparation

-

Causality: 1-chloro-1-methylsilacyclohexane is highly susceptible to nucleophilic attack by ambient moisture, which rapidly hydrolyzes the Si–Cl bond to form silanols that subsequently condense into high-mass siloxanes.

-

Action: Prepare a 1 mg/mL solution in anhydrous, GC-grade dichloromethane ( CH2Cl2 ) strictly inside a nitrogen-filled glovebox. Spike the sample with 1-fluoronaphthalene (10 µg/mL) as an internal standard.

-

Self-Validation: The integrity of the anhydrous workflow is validated during data analysis. If the final chromatogram exhibits high-mass peaks (e.g., m/z > 250) corresponding to siloxane dimers, the sample has been compromised and must be reprepared.

Step 2: Gas Chromatography (GC) Separation

-

Causality: Active silanol sites on standard glass liners or polar stationary phases will irreversibly bind or degrade the chlorosilane during injection.

-

Action: Utilize a deactivated splitless liner and a non-polar 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

-

Parameters: Set the inlet temperature to 250°C. Use Helium carrier gas at a constant flow of 1.2 mL/min. Oven program: 50°C (hold 2 min), ramp at 15°C/min to 280°C.

Step 3: Electron Impact (EI) Ionization & Detection

-

Causality: Standard 70 eV EI provides the precise internal energy required to access both the low-energy (ethylene loss) and high-energy (sequential cleavage) fragmentation pathways described above.

-

Action: Prior to the run, tune the mass spectrometer using Perfluorotributylamine (PFTBA).

-

Self-Validation: Ensure the m/z 69, 219, and 502 peaks of PFTBA are accurately calibrated. This guarantees that the isotopic ratios (e.g., the 3:1 ratio of m/z 148 to 150) observed for the chlorosilane are instrumentally accurate and not artifacts of mass discrimination. Scan range: m/z 35–300.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the gas-phase dissociation reactions.

Fragmentation tree of 1-chloro-1-methylsilacyclohexane detailing primary and sequential losses.

Conclusion

The mass spectrometric fragmentation of 1-chloro-1-methylsilacyclohexane is a masterclass in organosilicon ion dynamics. By understanding the causality behind α -cleavages and the unique η2 -coordinated ethylene extrusion mechanism, researchers can confidently differentiate this compound from closely related structural isomers and degradation products. Adhering to strict, self-validating anhydrous protocols ensures that the resulting spectra are true representations of the intact molecule rather than analytical artifacts.

References

-

Title: Dissociative Photoionization of 1-Halogenated Silacyclohexanes Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Source: AIP Advances URL: [Link]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-Chloro-1-methylsilacyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural chemistry of 1-chloro-1-methylsilacyclohexane and its derivatives, with a focus on their three-dimensional structure as determined by X-ray diffraction and computational methods. As direct, publicly available crystal structure data for 1-chloro-1-methylsilacyclohexane is limited, this guide synthesizes information from analogous compounds and theoretical studies to provide a robust understanding of the expected molecular geometry, conformational behavior, and the experimental workflows used in such structural investigations.

The Significance of Silacyclohexanes in Modern Chemistry and Drug Discovery

Silacyclohexanes, six-membered rings containing a silicon atom, represent a fascinating class of carbocyclic analogues. The replacement of a methylene group in cyclohexane with a silyl group introduces significant changes in the ring's geometry, conformational energetics, and electronic properties. These modifications, stemming from the longer Si-C bonds and different bond angles compared to C-C bonds, make silacyclohexanes valuable scaffolds in medicinal chemistry and materials science. Their unique lipophilicity and metabolic stability profiles can offer advantages in drug design, while their distinct conformational preferences influence their biological activity and physical properties.

Foundational Principles: Understanding the Structure of Substituted Silacyclohexanes

The conformational analysis of silacyclohexane derivatives is key to understanding their reactivity and function. Unlike cyclohexane, where an equatorial position for a substituent is almost always favored, the preference in silacyclohexanes is more nuanced and depends heavily on the nature of the substituents on the silicon atom.

The Chair Conformation and its Intricacies

Like cyclohexane, the chair conformation is the most stable arrangement for the silacyclohexane ring. However, the ring is more puckered at the carbon opposite the silicon atom and flattened at the silicon atom itself. This distortion arises from the longer Si-C bonds (typically around 1.86-1.89 Å) compared to C-C bonds (around 1.54 Å) and the smaller endocyclic C-Si-C bond angle.

Axial vs. Equatorial Preference in 1-Substituted Silacyclohexanes

The conformational preference of a substituent at the 1-position on the silicon atom is governed by a delicate balance of steric and electronic effects. In contrast to cyclohexanes where steric hindrance generally dictates an equatorial preference, electronegative substituents on silicon in silacyclohexanes often favor the axial position. This "anomeric effect" analogue in silanes is attributed to stabilizing hyperconjugative interactions between the axial substituent's lone pair or a polar bond and the antibonding orbital of the adjacent equatorial Si-C bond.

For 1-chloro-1-methylsilacyclohexane, two chair conformers are in equilibrium: one with the chlorine atom in the axial position and the methyl group equatorial, and the other with the chlorine equatorial and the methyl group axial.

Logical Relationship: Conformational Equilibrium

Caption: Conformational equilibrium of 1-chloro-1-methylsilacyclohexane.

Based on studies of related 1-halo-1-alkylsilacyclohexanes, it is anticipated that the conformer with the more electronegative chlorine atom in the axial position would be significantly populated, and potentially the more stable conformer, depending on the solvent and temperature.

X-ray Diffraction: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[1][2][3] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Parameters for 1-Chloro-1-methylsilacyclohexane Derivatives

| Parameter | Expected Value Range | Significance |

| Si-C (endocyclic) | 1.86 - 1.89 Å | Longer than C-C bonds, leading to ring distortion. |

| Si-C (exocyclic, Si-CH₃) | 1.85 - 1.88 Å | Standard silicon-methyl bond length. |

| Si-Cl | 2.05 - 2.10 Å | Influences electronic properties and reactivity. |

| C-Si-C (endocyclic) | 105 - 110° | Smaller than the tetrahedral angle, contributing to ring strain. |

| Ring Conformation | Chair | The most stable conformation. |

| Substituent Position | Axial or Equatorial | Dependent on the balance of steric and electronic effects. |

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure by SC-XRD follows a well-defined, self-validating workflow designed to ensure data integrity and structural accuracy.

Step 1: Crystal Growth and Selection

-

Methodology: Slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution are common techniques. The choice of solvent is critical and often determined empirically.

-

Causality: High-quality, single crystals are paramount for obtaining a clear diffraction pattern. The crystal should be free of cracks and other defects.

Step 2: Crystal Mounting and Data Collection

-

Methodology: A suitable crystal is mounted on a goniometer head. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

Causality: Cryo-cooling enhances the quality of the diffraction data, leading to a more precise final structure.

Step 3: Structure Solution and Refinement

-

Methodology: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to improve the fit between the calculated and observed diffraction intensities.

-

Trustworthiness: The quality of the final structure is assessed using metrics such as the R-factor, which indicates the agreement between the experimental data and the crystallographic model.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: A generalized workflow for crystal structure determination.

Synthesis of 1-Chloro-1-methylsilacyclohexane

The synthesis of 1-chloro-1-methylsilacyclohexane is typically achieved through a Grignard reaction.[4]

Reaction Scheme:

1,5-Dibromopentane is reacted with magnesium to form the di-Grignard reagent. This is then reacted with methyltrichlorosilane. The intramolecular cyclization yields 1-chloro-1-methylsilacyclohexane.

Chemical Equation:

Br-(CH₂)₅-Br + 2 Mg → BrMg-(CH₂)₅-MgBr

BrMg-(CH₂)₅-MgBr + CH₃SiCl₃ → C₆H₁₃ClSi + 2 MgBrCl

Conclusion and Future Outlook

The structural chemistry of 1-chloro-1-methylsilacyclohexane and its derivatives is a rich area of study with implications for both fundamental chemistry and applied sciences like drug discovery. While a definitive single-crystal X-ray structure for the parent compound remains to be publicly reported, a wealth of information from related compounds and theoretical calculations provides a strong predictive framework for its conformational behavior and molecular geometry. The preference for an axial orientation of the chloro substituent is a key feature that distinguishes it from its carbonaceous counterpart.

Future work should focus on obtaining high-quality single crystals of 1-chloro-1-methylsilacyclohexane and its derivatives to experimentally validate the predicted structural features. Such studies will not only provide a deeper understanding of the fundamental principles governing the structure of these fascinating molecules but also pave the way for the rational design of novel therapeutic agents and advanced materials.

References

-

Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations. (2013). PMC. [Link]

-

Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. (2020). MDPI. [Link]

-

Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. (2020). PMC. [Link]

-

Conformational Analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. ResearchGate. [Link]

-

Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. ResearchGate. [Link]

-

Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. (2024). PubMed. [Link]

-

1-Chloro-1-methylsilacyclohexane. LookChem. [Link]

-

1-Chloro-1-methylcyclohexane. NIST WebBook. [Link]

-

1-Chloro-1-methylcyclohexane. NIST WebBook. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. [Link]

-

Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. ESRF. [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

-

1-Chloro-1-methylcyclohexane. PubChem. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

1-Chloro-1-methylsilacyclohexane — Chemical Substance Information. NextSDS. [Link]

Sources

High-Resolution Vibrational Spectroscopy and Conformational Dynamics of 1-Chloro-1-methylsilacyclohexane

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The incorporation of silicon into organic ring systems—a strategy increasingly utilized in medicinal chemistry known as the "silicon switch"—fundamentally alters molecular geometry and conformational thermodynamics. 1-Chloro-1-methylsilacyclohexane (CAS: 18148-37-3) serves as a benchmark molecule for understanding these dynamics. Unlike standard cyclohexanes, where bulky substituents strictly prefer equatorial positions to minimize 1,3-diaxial interactions, silacyclohexanes exhibit unique conformational inversions.

This whitepaper provides an in-depth analysis of the vibrational frequencies, Fourier-Transform Infrared (FTIR) spectra, and Raman spectra of 1-chloro-1-methylsilacyclohexane. By synthesizing empirical cryogenic spectroscopy with anharmonic Density Functional Theory (DFT) calculations, we establish a self-validating framework for assigning its 57 vibrational modes and quantifying its conformational equilibrium.

Conformational Landscape and Symmetry Analysis

The Silicon Effect on Ring Dynamics

In a standard cyclohexane ring, the C–C bond length is approximately 1.54 Å. The introduction of a silicon atom expands the ring due to the longer Si–C bond (~1.88 Å). This structural expansion significantly reduces the steric penalty associated with axial substituents. Consequently, electronegative substituents on the silicon atom (such as chlorine) often exhibit a pronounced preference for the axial position, driven by a combination of reduced steric hindrance and stabilizing electrostatic/hyperconjugative interactions .

For 1-chloro-1-methylsilacyclohexane, the six-membered ring adopts a stable chair conformation that exists in an equilibrium of two distinct states:

-

a-conformer : Axial-chloro, equatorial-methyl.

-

e-conformer : Equatorial-chloro, axial-methyl.

Experimental data confirms that the a-conformer is thermodynamically favored , possessing an enthalpy ( H ) that is 1.5±0.5 kJ/mol lower than the e-conformer in the liquid phase.

Fig 1. Conformational equilibrium of 1-chloro-1-methylsilacyclohexane in the liquid phase.

Rigorous Symmetry Derivation ( Cs Point Group)

To accurately assign the FTIR and Raman spectra, we must first establish the molecular symmetry. The stable chair conformation of 1-chloro-1-methylsilacyclohexane possesses a single plane of symmetry ( σ ), placing it in the Cs point group . This plane bisects the molecule, passing through the Si atom, the Cl atom, the methyl carbon, and the opposing C4 carbon.

-

Total Degrees of Freedom : With N=21 atoms, the molecule has 3(21)−6=57 vibrational normal modes.

-

Symmetry Partitioning : There are 7 atoms lying perfectly within the symmetry plane. Applying the Cs character table, the 57 normal modes mathematically partition into 32 A′ modes (symmetric with respect to the plane) and 25 A′′ modes (antisymmetric).

This theoretical partition is critical; it dictates the expected depolarization ratios in Raman spectroscopy and guides the quantum chemical assignments.

Experimental Workflows: FTIR & Raman Protocols

To isolate the vibrational signatures of the a-conformer and e-conformer, a multi-phase spectroscopic approach utilizing cryogenic trapping is required. The following protocol outlines the field-proven methodology for spectral acquisition and conformer isolation.

Step-by-Step Methodology

-

Ambient Phase Acquisition :

-

FTIR (Vapor & Liquid): Record spectra at ambient temperature to capture the unperturbed thermodynamic mixture of both conformers.

-

Raman (Liquid): Excite the liquid sample at 293 K. Measure depolarization ratios to differentiate totally symmetric ( A′ ) modes from non-totally symmetric ( A′′ ) modes.

-

-

Cryogenic Matrix Trapping (78 K) :

-

Deposit the vapor onto a cryogenic window cooled by liquid nitrogen (78 K).

-

Causality: The rapid cooling rate freezes the molecules into an amorphous solid (glass), effectively trapping the liquid-state conformational mixture and preventing ring inversion.

-

-

Controlled Annealing (~165 K) :

-

Slowly warm the amorphous solid to approximately 165 K.

-

Causality: This provides the exact thermal energy required for the molecules to overcome the lattice activation barrier and reorganize into a highly ordered crystalline state.

-

-

Self-Validating Spectral Analysis :

-

During crystallization, the higher-energy e-conformer is sterically and thermodynamically excluded from the crystal lattice.

-

Validation: The disappearance of specific FTIR and Raman bands upon crystallization serves as an internal, self-validating control. Any band that vanishes in the crystalline state is definitively assigned to the higher-energy e-conformer.

-

Fig 2. Step-by-step FTIR and Raman spectroscopic workflow with cryogenic annealing.

Quantum Chemical Calculations & Data Synthesis

Empirical data must be grounded in robust theoretical models. Density Functional Theory (DFT) calculations utilizing the B3LYP functional and the cc-pVTZ basis set provide the necessary force fields for vibrational assignment.

The Importance of Anharmonicity: Standard harmonic calculations assume a perfect parabolic potential energy well, which systematically overestimates vibrational frequencies (especially at higher wavenumbers like C-H stretches). By applying anharmonic corrections to the B3LYP/cc-pVTZ calculations, the theoretical model achieves an exceptional agreement with the experimental FTIR and Raman data, yielding an average relative deviation of only 1.5% across all 48 observed modes .

Quantitative Data Summary

The following table summarizes the thermodynamic and vibrational properties of the two conformers, synthesizing experimental observations with computational predictions.

| Property / Metric | a-conformer (Axial-Cl) | e-conformer (Equatorial-Cl) |

| Relative Enthalpy (Liquid, Exp) | 0.0 kJ/mol (Stable) | +1.5±0.5 kJ/mol |

| Relative Energy (B3LYP/cc-pVTZ) | 0.0 kJ/mol | +2.4 to 3.2 kJ/mol |

| Molecular Symmetry Group | Cs | Cs |

| Symmetric Modes ( A′ ) | 32 | 32 |

| Antisymmetric Modes ( A′′ ) | 25 | 25 |

| Total Normal Modes | 57 | 57 |

| Crystalline State Presence | Yes (Exclusive) | No (Excluded upon annealing) |

Implications for Drug Development

For pharmaceutical scientists, the value of this vibrational and conformational analysis extends directly into structure-based drug design. The "silicon switch" (replacing a carbon atom with silicon in a drug scaffold) is utilized to increase lipophilicity, alter metabolic half-life, and improve tissue penetration.

However, as demonstrated by 1-chloro-1-methylsilacyclohexane, silicon substitution fundamentally flips the conformational preference of the ring. A substituent that would be equatorial in a standard piperidine or cyclohexane drug scaffold may suddenly prefer an axial orientation in a silacyclohexane scaffold. Understanding these precise energetic differences (e.g., the 1.5 kJ/mol preference for the axial-chloro state) allows computational chemists to accurately predict receptor binding poses and avoid unexpected steric clashes in the target binding pocket.

References

-

Klaeboe, P., Nielsen, C. J., Horn, A., & Aleksa, V. (2013). Raman and infrared spectra, quantum chemical calculations, conformations and spectral assignments of 1-chloro-1-methyl-1-silacyclohexane. Journal of Molecular Structure, 1047, 282-291. URL:[Link]

-

Shainyan, B. A. (2018). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Molecules, 23(11), 2977. URL:[Link]

Application Note: High-Yield Synthesis of 1-Chloro-1-methylsilacyclohexane via TCCA-Mediated Chlorination

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The conversion of organosilicon hydrides (Si–H) to chlorosilanes (Si–Cl) is a foundational transformation in organometallic chemistry and materials science. 1-Chloro-1-methylsilacyclohexane (CAS: 18148-37-3) is a highly valuable cyclic silane building block, featuring a boiling point of 155 °C and a density of 0.95 g/mL[1]. It is widely utilized in the synthesis of complex Si–Si molecular frameworks and functionalized siloxanes[2].

The Causality of Reagent Selection: Historically, the chlorination of silanes relied on harsh or toxic reagents such as Cl₂ gas, CCl₄, or prolonged transition-metal catalysis (e.g., CuCl₂[3] or FeCl₃[4]). In this protocol, we utilize Trichloroisocyanuric acid (TCCA) as the chlorinating agent.

The rationale for selecting TCCA is rooted in its exceptional atom economy and thermodynamic driving force. The Si–H bond is hydridic (polarized as Si(δ+)–H(δ-)) due to silicon's lower electronegativity relative to hydrogen. TCCA contains three highly electrophilic N–Cl bonds. The hydridic hydrogen of 1-methylsilacyclohexane readily attacks the electrophilic chlorine. Because one molecule of TCCA delivers three equivalents of active chlorine, only 0.34 equivalents of the reagent are required[2]. Furthermore, as TCCA is reduced, it forms cyanuric acid. Cyanuric acid is highly hydrogen-bonded and completely insoluble in non-polar/weakly polar solvents like dichloromethane (DCM). This spontaneous precipitation drives the reaction to absolute completion via Le Chatelier’s principle while making downstream purification trivial.

Comparative Analysis of Chlorinating Agents

To contextualize the efficiency of the TCCA method, the following table summarizes the quantitative data of standard Si–H to Si–Cl conversion protocols.

| Chlorinating Reagent | Stoichiometry (Eq.) | Reaction Time (h) | Primary Byproduct | Typical Yield (%) | Ref. |

| Trichloroisocyanuric acid (TCCA) | 0.34 – 0.35 | 1.0 – 2.0 | Cyanuric acid (Solid) | 90 – 98 | [2] |

| N-Chlorosuccinimide (NCS) | 1.05 – 1.10 | 4.0 – 12.0 | Succinimide (Solid) | 80 – 90 | [5] |

| FeCl₃ / Acetyl Chloride | 0.05 / 1.50 | 2.0 – 4.0 | Acetaldehyde (Liquid) | 75 – 93 | [4] |

| Copper(II) Chloride (CuCl₂) | 2.00 | 12.0 – 24.0 | CuCl (Solid) | 60 – 85 | [3] |

Experimental Design: A Self-Validating System

A robust protocol must be self-validating . This workflow is designed to provide the operator with immediate physical and analytical feedback to ensure trustworthiness:

-

Visual Validation: The reaction begins as a clear solution. As the active chlorine is transferred, insoluble cyanuric acid precipitates, turning the mixture into a dense, white suspension. The absence of this precipitate instantly alerts the chemist to inactive TCCA or degraded starting material.

-

Spectroscopic Validation (IPC): The Si–H proton of 1-methylsilacyclohexane exhibits a distinct multiplet in ¹H NMR (~3.8–4.5 ppm). The complete disappearance of this signal confirms 100% conversion.

-

Environmental Integrity Validation: Chlorosilanes are exquisitely sensitive to moisture. If the Schlenk line technique is compromised, the Si–Cl bond will hydrolyze to a silanol (Si–OH). This failure state is immediately detectable in the NMR via the appearance of a broad –OH peak (~2.0–3.0 ppm) and a shift in the Si–CH₃ singlet, validating the mechanical integrity of the inert atmosphere.

Workflow Visualization

Caption: Workflow for the TCCA-mediated synthesis of 1-chloro-1-methylsilacyclohexane.

Step-by-Step Methodology

Reagents & Materials

-

1-Methylsilacyclohexane: 10.0 mmol (1.14 g)

-

Trichloroisocyanuric acid (TCCA): 3.5 mmol (0.81 g, 0.35 equiv)

-

Anhydrous Dichloromethane (DCM): 20 mL

-

CDCl₃: Dried over 4Å molecular sieves (for NMR analysis)

-

Equipment: 100 mL Schlenk flask, Schlenk frit (porosity 3), oven-dried Celite, gas-tight syringes, short-path distillation apparatus.

Execution Protocol

Step 1: Apparatus Preparation Flame-dry a 100 mL Schlenk flask containing a magnetic stir bar under high vacuum. Backfill with dry Argon. Repeat this vacuum/Argon cycle three times. Causality: Eliminating trace surface moisture is critical to prevent the premature hydrolysis of the highly reactive Si–Cl product into siloxane dimers.

Step 2: Reagent Loading Using a gas-tight syringe, inject 1-methylsilacyclohexane (10.0 mmol) and 20 mL of anhydrous DCM into the Schlenk flask under a positive flow of Argon.

Step 3: Thermal Control Submerge the reaction flask in an ice-water bath to cool the solution to 0 °C. Causality: The electrophilic halogenation of silanes is highly exothermic. Cooling the system prevents localized boiling of DCM and suppresses non-selective radical side reactions.

Step 4: Halogenation Initiation Briefly open the Argon flow and add the TCCA (3.5 mmol) in three equal portions over a 15-minute period. Once the addition is complete, seal the flask and remove the ice bath.

Step 5: Reaction Maturation Allow the reaction mixture to warm to room temperature (20–25 °C) and stir vigorously for 1.5 hours. Observe the physical state: the mixture will transition into a thick white slurry as cyanuric acid precipitates[2].

Step 6: In-Process Control (IPC) Halt stirring and allow the solids to settle. Under Argon, withdraw a 0.1 mL aliquot of the supernatant. Pass it through a micro-syringe filter into an NMR tube containing dry CDCl₃. Acquire a ¹H NMR spectrum to confirm the complete disappearance of the Si–H resonance (~4.0 ppm).

Step 7: Byproduct Filtration Prepare a Schlenk frit layered with a 1-inch pad of oven-dried Celite. Connect the frit to a receiving Schlenk flask. Transfer the reaction slurry via cannula onto the frit and filter under positive Argon pressure. Wash the filter cake with anhydrous DCM (2 × 5 mL) to ensure quantitative transfer of the product.

Step 8: Concentration & Isolation Remove the DCM solvent from the filtrate under reduced pressure using a rotary evaporator vented with Argon, or directly on the Schlenk line.

Step 9: Purification Purify the crude liquid via short-path vacuum distillation. 1-Chloro-1-methylsilacyclohexane will distill as a clear, colorless liquid (Note: Atmospheric boiling point is ~155 °C[1]; adjust collection temperature based on vacuum depth). Store the purified product in a sealed ampoule or a tightly capped vial under Argon at 4 °C.

Sources

The 1-Methylsilacyclohexyl Group: A Detailed Guide to its Application as a Silylating Agent in Organic Synthesis

Introduction: Navigating the Landscape of Silyl Protecting Groups

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Among the diverse arsenal of protecting groups, silyl ethers have emerged as a particularly versatile and widely utilized class for the temporary masking of hydroxyl and amino functionalities.[1] Their popularity stems from their ease of formation, general stability to a range of reaction conditions, and, crucially, their predictable and often mild removal.[1][2]

While acyclic silylating agents such as trimethylsilyl chloride (TMS-Cl) and tert-butyldimethylsilyl chloride (TBDMSCl) are ubiquitous in the modern synthetic laboratory, their cyclic counterparts offer unique conformational and steric properties that can be leveraged for specific applications.[2] This guide provides a comprehensive overview of 1-chloro-1-methylsilacyclohexane as a silylating agent, detailing its reactivity, applications, and providing robust protocols for its use in the protection of alcohols and amines. We will delve into the mechanistic underpinnings of the silylation reaction and explore the factors that govern the stability and cleavage of the resulting 1-methylsilacyclohexyl ethers and amines.

The 1-Methylsilacyclohexyl Moiety: Structural and Reactivity Profile

1-Chloro-1-methylsilacyclohexane is a cyclic chlorosilane with the chemical formula C₆H₁₃ClSi and a molecular weight of 148.71 g/mol .[3] Its boiling point is approximately 155 °C.[3] The defining feature of this reagent is the silicon atom incorporated into a six-membered ring, which imparts a distinct steric and electronic environment compared to its acyclic analogues.

The reactivity of 1-chloro-1-methylsilacyclohexane in silylation reactions is governed by the electrophilicity of the silicon atom, which is enhanced by the electron-withdrawing chlorine atom. The reaction proceeds via a nucleophilic attack of the heteroatom (oxygen of an alcohol or nitrogen of an amine) on the silicon center, leading to the displacement of the chloride leaving group.[1]

Mechanism of Silylation

The silylation of an alcohol or amine with 1-chloro-1-methylsilacyclohexane typically proceeds through a nucleophilic substitution mechanism. The reaction is almost invariably carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][4] The presence of a base is crucial to drive the reaction to completion and prevent potential acid-catalyzed side reactions.

Figure 1: General mechanism for the silylation of an alcohol.

Applications in Protecting Group Chemistry

The 1-methylsilacyclohexyl group can serve as a robust protecting group for a variety of functional groups, most notably primary and secondary alcohols, and primary and secondary amines.

Protection of Alcohols

The silylation of alcohols with 1-chloro-1-methylsilacyclohexane provides the corresponding 1-methylsilacyclohexyl ethers. The reaction is generally efficient for primary and less hindered secondary alcohols.

Materials:

-

1-Chloro-1-methylsilacyclohexane

-

Primary alcohol

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Triethylamine (Et₃N) or Imidazole

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

-

Add triethylamine (1.5 eq) or imidazole (2.2 eq) to the solution and stir until fully dissolved.[5]

-

Slowly add 1-chloro-1-methylsilacyclohexane (1.2 eq) to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-methylsilacyclohexyl ether.

-

Purify the product by flash column chromatography on silica gel if necessary.

| Substrate Type | Base | Solvent | Typical Reaction Time | Typical Yield |

| Primary Alcohol | Triethylamine | DCM | 2-6 hours | >90% |

| Secondary Alcohol | Imidazole | DMF | 8-16 hours | 70-85% |

| Primary Amine | Triethylamine | DCM | 1-4 hours | >90% |

| Secondary Amine | Triethylamine | DCM | 4-12 hours | 75-90% |

| Table 1: Representative Reaction Conditions for Silylation. |

Protection of Amines

Primary and secondary amines can be effectively protected as their corresponding N-(1-methylsilacyclohexyl)amines. The general procedure is similar to that for alcohols.

Materials:

-

1-Chloro-1-methylsilacyclohexane

-

Primary amine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) to the solution.

-

Cool the mixture to 0 °C and slowly add 1-chloro-1-methylsilacyclohexane (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with deionized water.

-

Separate the organic layer and wash the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude N-(1-methylsilacyclohexyl)amine.

-

Purify by flash column chromatography or distillation as required.

Deprotection of 1-Methylsilacyclohexyl Ethers and Amines

The cleavage of the Si-O or Si-N bond to regenerate the alcohol or amine is a critical step in the synthetic sequence. The stability of the 1-methylsilacyclohexyl group is comparable to other alkylsilyl groups and can be cleaved under various conditions.

Fluoride-Mediated Deprotection

The most common and mild method for the cleavage of silyl ethers is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high strength of the silicon-fluoride bond drives the reaction.

Materials:

-

1-Methylsilacyclohexyl protected compound

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the silylated compound in THF.

-

Add the TBAF solution (1.1-1.5 eq) at room temperature.

-

Stir the reaction mixture until the deprotection is complete (monitor by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the deprotected compound by flash column chromatography.

Acid-Catalyzed Deprotection

Silyl ethers can also be cleaved under acidic conditions. This method is often employed when fluoride-sensitive functional groups are present in the molecule.

Materials:

-

1-Methylsilacyclohexyl protected compound

-

Acetic acid (AcOH) or Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the silylated compound in a mixture of THF and water.

-

Add a catalytic or stoichiometric amount of acid (e.g., AcOH or a few drops of concentrated HCl).

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the product as necessary.

Figure 2: General workflow for the deprotection of 1-methylsilacyclohexyl ethers.

Conclusion and Future Perspectives